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Compound of Interest

1-(4'-Trifluoromethyl-biphenyl-4-
Compound Name:
YL)-ethanone

Cat. No.: B118852

An In-depth Technical Guide on 1-(4'-
Trifluoromethyl-biphenyl-4-YL)-ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone. Due to the limited availability of
experimental data for this specific compound in public databases, this guide also includes
predicted data and information from closely related analogs to provide a thorough
understanding.

Chemical Identity and Physical Properties

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a biphenyl derivative containing a
trifluoromethyl group and an ethanone substituent. These functional groups are of significant
interest in medicinal chemistry and materials science due to their influence on the molecule's
electronic properties, lipophilicity, and metabolic stability.

Table 1: Chemical Identifiers and Physical Properties
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Property Value Source
IUPAC Name 1-(4'-(Trifluoromethyl)-[1,1'- N/A
biphenyl]-4-yl)ethanone
CAS Number 142557-76-4 [1][2]
Molecular Formula CisH11Fs0 [1]
Molecular Weight 264.24 g/mol [1]
Appearance White to gray solid [1]
Melting Point 122-123 °C [1]

Boiling Point (Predicted)

322.6 £37.0 °C

[1]

Density (Predicted)

1.202 £ 0.06 g/cm3

[1]

Storage Temperature

Room Temperature, Sealed in

dry

[1]

Spectroscopic Properties

Detailed experimental spectroscopic data for 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone

is not readily available in the searched scientific literature. The following table presents

expected spectral characteristics based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data
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Technique Predicted/Expected Data

Aromatic protons (multiplets, ~7.5-8.1 ppm),
1H NMR _
Acetyl protons (singlet, ~2.6 ppm)

Carbonyl carbon (~197 ppm), Aromatic carbons
13C NMR (~120-145 ppm), CFs carbon (quartet, ~124
ppm, J = 272 Hz), Methyl carbon (~26 ppm)

~1680 (C=0 stretch), ~1605 (C=C aromatic

FT-IR (cm™
( ) stretch), ~1325 (C-F stretch)

Mass Spectrometry (EI) M+ at m/z 264

Synthesis Methodology

The synthesis of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone can be achieved via a
Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful
method for forming carbon-carbon bonds between aryl halides and arylboronic acids.

3.1. Proposed Synthetic Pathway

The logical workflow for the synthesis is outlined below:
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A diagram illustrating the proposed Suzuki-Miyaura coupling reaction for the synthesis.

3.2. Experimental Protocol

The following is a representative experimental protocol based on general Suzuki-Miyaura
coupling procedures.

Materials:

e 4-Acetylphenylboronic acid

e 1-Bromo-4-(trifluoromethyl)benzene

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)a]
e 2M Sodium carbonate (Na2CQOs) solution
e Toluene

» Ethanol

o Deionized water

¢ Anhydrous magnesium sulfate (MgSQOa)
o Ethyl acetate

e Hexane

Procedure:

¢ In a round-bottom flask, combine 4-acetylphenylboronic acid (1.2 equivalents) and 1-bromo-
4-(trifluoromethyl)benzene (1.0 equivalent).

e Add toluene and a 2M aqueous solution of sodium carbonate.

o Degas the mixture by bubbling nitrogen through it for 15-20 minutes.
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e Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to
the reaction mixture.

o Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using
thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature.
o Separate the organic layer and wash it with deionized water and brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel using a hexane/ethyl
acetate gradient to yield the pure 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone.

o Characterize the final product using NMR, IR, and mass spectrometry.

Biological Activity and Signaling Pathways

As of the latest literature search, there is no specific information available regarding the
biological activity or the involvement of 1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone in any
signaling pathways. Biphenyl compounds with trifluoromethyl substitutions are often
investigated for their potential as kinase inhibitors, anti-inflammatory agents, or for other
therapeutic applications due to their structural motifs. However, without experimental data, any
discussion on its biological role would be speculative.

The general workflow for evaluating the biological activity of a novel compound is depicted
below.

Compound Synthesis In Vitro Screening F P S In Vivo Studies - .
( and Purification (e.g., Enzyme Assays, Cell-based Assays) Hit Identification Lead Optimization (Animal Models) Clinical Trials

Click to download full resolution via product page

A generalized workflow for the biological evaluation of a new chemical entity.
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Conclusion

1-(4'-Trifluoromethyl-biphenyl-4-YL)-ethanone is a compound with potential applications in
various fields of chemical research. This guide provides a summary of its known and predicted
properties. The provided synthetic protocol offers a reliable method for its preparation. Further
research is warranted to determine its spectroscopic characteristics and to explore its potential
biological activities. The absence of detailed experimental data highlights an opportunity for

further investigation into this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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